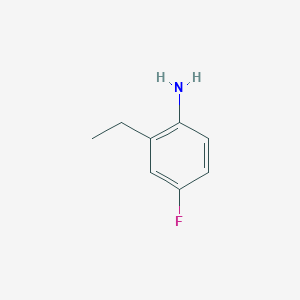

2-Etil-4-fluoroanilina

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Ethyl-4-fluoroaniline (2-EFA) is an aromatic amine compound with a chemical formula of C6H9FN. It is a colorless, volatile liquid that has a low boiling point and is soluble in water and most organic solvents. 2-EFA is used in a variety of industries, including pharmaceuticals, food processing, and biotechnology. It is also used in the production of a wide range of polymers and plastics.

Aplicaciones Científicas De Investigación

Precursor en Síntesis

La 4-fluoroanilina se utiliza como precursor para diversas aplicaciones potenciales y reales . Se puede preparar por hidrogenación de 4-nitrofluorobenceno .

Química Medicinal

La 4-fluoroanilina es un bloque de construcción común en la química medicinal y campos relacionados . Por ejemplo, es un precursor del fungicida fluoroimida o el análogo del fentanilo parafluorofentanilo .

Producción de Ligandos

La 4-fluoroanilina se ha evaluado para la producción de ligandos para la catálisis homogénea .

Síntesis de Quinolinas Fluoradas

Las quinolinas fluoradas, que pueden sintetizarse a partir de fluoroanilinas, tienen una variedad de aplicaciones. Se han utilizado en la búsqueda de fármacos antimaláricos sintéticos, como la fluoroquina y la mefloquina .

Fármacos Antineoplásicos

El fármaco antineoplásico Brequinar® y sus análogos, que pueden sintetizarse a partir de fluoroanilinas, han demostrado ser útiles en medicina de trasplante, y también para el tratamiento de artritis reumatoide y psoriasis .

Tratamiento de Enfermedades Cardíacas

La flosequinan, un fármaco sintetizado a partir de fluoroanilinas, es uno de los fármacos de nueva generación para el tratamiento de enfermedades cardíacas .

Safety and Hazards

2-Ethyl-4-fluoroaniline is labeled with the GHS07 pictogram, indicating that it can cause certain health hazards . The hazard statements associated with this compound include H302, H315, H319, and H335, which suggest that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

Mecanismo De Acción

Target of Action

It’s structurally similar compound, 2-fluoroaniline, has been reported to interact with lysozyme . Lysozyme is an enzyme that plays a crucial role in the immune system by breaking down the cell walls of certain bacteria.

Mode of Action

Fluoroanilines, in general, are known to interact with their targets through hydrogen bonding and hydrophobic interactions . The presence of the fluorine atom can enhance the ability of the compound to form hydrogen bonds with its target, thereby influencing its biological activity.

Biochemical Pathways

Fluoroanilines are often used as building blocks in medicinal chemistry and related fields , suggesting that they may be involved in a variety of biochemical pathways.

Result of Action

For instance, 4-Fluoroaniline is used as a precursor to various potential and real applications, including the production of ligands for homogeneous catalysis .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2-Ethyl-4-fluoroaniline. For instance, the optimal conditions for autoinducer release of 4-Fluoroaniline, a structurally similar compound, are 25 °C, pH 5, 800 mg L −1 4-FA, and 0 % NaCl . These conditions are suitable for bacterial colonization in bioaugmentation, while those for 4-FA degradation (25–30 °C, pH 8 and 800 mg L −1 4-FA) maximize the system performance after colonization .

Análisis Bioquímico

Biochemical Properties

For instance, 2-fluoroaniline has been found to be metabolized primarily by 4-hydroxylation with subsequent sulfate or glucuronide formation . It is plausible that 2-Ethyl-4-fluoroaniline may undergo similar metabolic transformations.

Cellular Effects

Studies on related compounds, such as 4-fluoroaniline, have shown that they can cause DNA damage in mammalian cells . It is possible that 2-Ethyl-4-fluoroaniline may have similar effects on cellular processes, gene expression, and cellular metabolism.

Molecular Mechanism

It is known that fluoroanilines can undergo various reactions at the benzylic position, including free radical bromination, nucleophilic substitution, and oxidation . These reactions could potentially influence the binding interactions of 2-Ethyl-4-fluoroaniline with biomolecules, its ability to inhibit or activate enzymes, and its effects on gene expression.

Metabolic Pathways

It is known that 2-fluoroaniline is metabolized primarily by 4-hydroxylation with subsequent sulfate or glucuronide formation . It is plausible that 2-Ethyl-4-fluoroaniline may be involved in similar metabolic pathways.

Propiedades

IUPAC Name |

2-ethyl-4-fluoroaniline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10FN/c1-2-6-5-7(9)3-4-8(6)10/h3-5H,2,10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFCGCODEEUFDAF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C=CC(=C1)F)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10FN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

331763-37-2 |

Source

|

| Record name | 2-ethyl-4-fluoroaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(4-chlorophenyl)-N-cycloheptyl-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2495186.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3,4,5-trimethoxybenzamide](/img/structure/B2495187.png)

![N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxamide](/img/structure/B2495203.png)

![3,7,7-trimethyl-4-(2-thienyl)-2,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one](/img/structure/B2495205.png)

![1-(4-Fluorophenyl)-2-phenethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2495208.png)